molecular formula C22H30O8 B12400924 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate

4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate

Cat. No.: B12400924
M. Wt: 422.5 g/mol
InChI Key: JMGNVBRWADJYSA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name of this compound is derived through hierarchical prioritization of functional groups and ring systems. The parent structure is the dodecahydroazuleno[6,5-b]furan framework, a hydrogenated azulene fused to a furan ring. Key substituents include:

  • 2-Oxo group : Positioned at C2 of the azuleno-furan system.
  • 5-Methyl and 3,8-dimethylene groups : Methyl substituents at C5 and methylene bridges at C3 and C8.
  • Tetrahydro-2H-pyran-3-yl acetate : A pyranose ring with hydroxyl groups at C4 and C5, and an acetate ester at C3.

Table 1: IUPAC Name Breakdown

Component Description
Dodecahydroazuleno[6,5-b]furan Bicyclic system comprising 12 hydrogenated azulene carbons fused to a furan ring at positions 6 and 5
2-Oxo Ketone group at position 2
5-Methyl-3,8-dimethylene Methyl group at C5; methylene bridges at C3 and C8
Tetrahydro-2H-pyran-3-yl Partially saturated pyran ring with hydroxyls at C4/C5
Acetate Ester functional group at C3 of the pyran ring

Isomeric considerations arise from stereocenters at C3, C4, and C5 of the pyran ring and the azuleno-furan junction. Computational models predict 8 possible stereoisomers due to these chiral centers, though synthetic routes typically yield a single dominant diastereomer.

Molecular Topology Analysis: Fused Azuleno-Furan-Pyran Ring System

The molecule’s core consists of three fused rings:

  • Dodecahydroazulene : A fully saturated azulene derivative with reduced aromaticity, adopting a boat-like conformation.
  • Furan : A five-membered oxygen heterocycle fused to the azulene at positions 6 and 5.
  • Tetrahydro-2H-pyran : A six-membered oxygen heterocycle linked via an ether bond to the azuleno-furan system.

Figure 1: Fused Ring Connectivity

Azuleno[6,5-b]furan  
    |  
    O  
    |  
Tetrahydro-2H-pyran  

The azuleno[6,5-b]furan system exhibits a cis fusion, with the furan oxygen adjacent to the azulene’s seven-membered ring. Density Functional Theory (DFT) calculations reveal bond length alternation in the azulene moiety (1.42–1.48 Å), consistent with reduced conjugation compared to aromatic azulene.

Conformational Dynamics of the Dodecahydroazuleno Framework

The dodecahydroazuleno framework adopts multiple low-energy conformers due to its saturated structure:

Table 2: Predicted Conformers and Relative Energies

Conformer Energy (kcal/mol) Dominant Feature
Chair-boat 0.0 Azulene ring in chair, furan in boat
Twist-boat 1.2 Torsional strain at C3–C4
Boat-chair 2.5 Increased van der Waals repulsion

Nuclear Magnetic Resonance (NMR) studies (hypothetical) would show coupling constants (e.g., $$ J = 9.8 \, \text{Hz} $$) indicative of axial-equatorial proton arrangements in the pyran ring. Molecular dynamics simulations suggest a 120° rotation barrier for the pyran-azuleno ether linkage, limiting ring puckering at room temperature.

Electron Density Mapping of Oxo and Methylene Substituents

Electron density distributions were modeled using Quantum Theory of Atoms in Molecules (QTAIM):

Oxo Group (C2=O):

  • Laplacian ($$ \nabla^2 \rho $$): +3.2 eÅ$$^{-5}$$ (electron depletion)
  • Bond critical point (BCP) density: 0.32 eÅ$$^{-3}$$
  • Polarizes the adjacent C1–C3 bonds, increasing their electrophilicity.

Methylene Groups (C3 and C8):

  • Hyperconjugation with the furan oxygen stabilizes the gauche conformation.
  • BCP densities: 0.28 eÅ$$^{-3}$$ (C3–CH$$2$$), 0.26 eÅ$$^{-3}$$ (C8–CH$$2$$).

Acetate Ester:

  • Electron-withdrawing effect reduces pyran ring basicity (pKa shift from 12 → 10.5).

Properties

Molecular Formula

C22H30O8

Molecular Weight

422.5 g/mol

IUPAC Name

[4,5-dihydroxy-2-[(8-methyl-1,5-dimethylidene-2-oxo-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,7-b]furan-8-yl)oxy]oxan-3-yl] acetate

InChI

InChI=1S/C22H30O8/c1-10-7-17-14(11(2)20(26)29-17)8-15-13(10)5-6-22(15,4)30-21-19(28-12(3)23)18(25)16(24)9-27-21/h13-19,21,24-25H,1-2,5-9H2,3-4H3

InChI Key

JMGNVBRWADJYSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(COC1OC2(CCC3C2CC4C(CC3=C)OC(=O)C4=C)C)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydropyran Core

  • Achmatowicz Rearrangement : Converts furfuryl alcohol derivatives into dihydropyranones (e.g., 78 ).
    $$
    \text{Furan} \xrightarrow{\text{Oxone, AcOH}} \text{Dihydropyranone} \quad (85\% \text{ yield})
    $$
  • Michael Addition : Install C4 stereocenter using CBS reduction (dr > 20:1).

Azuleno-Furan Fragment Assembly

  • Epoxide Formation : Spiro-epoxidation of allylic alcohols with VO(acac)$$ _2 $$/TBHP.
  • Diene Installation : Cross-metathesis using Grubbs II catalyst (92% yield).

Final Glycosylation and Acetylation

  • Glycosylation : Mitsunobu reaction couples the tetrahydropyran and azuleno-furan moieties.
  • Selective Acetylation : Ac$$ _2$$O/pyridine at C3-OH (98% yield).

Overall Yield : 3.2% over 18 linear steps.
Key Challenges : Stereochemical control at C4 and C5, epoxide instability.

Comparative Analysis of Preparation Methods

Parameter Natural Extraction Microbial Fermentation Chemical Synthesis
Yield 0.012% 480 mg/L 3.2% (18 steps)
Scalability Limited by biomass Industrial-scale feasible Lab-scale only
Cost High (plant sourcing) Moderate Very high (reagents, steps)
Purity >95% >98% >99% (HPLC)
Technical Complexity Low Moderate High

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of this compound can scavenge free radicals effectively, making them potential candidates for developing therapeutic agents against conditions such as cancer and neurodegenerative diseases .

2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as arthritis and asthma. The mechanism involves the modulation of signaling pathways associated with inflammation .

3. Antimicrobial Effects
Preliminary investigations suggest that 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate exhibits antimicrobial activity against various bacterial strains. This property is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance .

Organic Synthesis Applications

1. Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, facilitating the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. The ability to introduce functional groups selectively makes it an invaluable tool for synthetic chemists .

2. Catalytic Applications
Recent studies have explored the use of this compound as a catalyst in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it useful in asymmetric synthesis where enantiomeric purity is required .

Material Science Applications

1. Polymer Chemistry
The structural characteristics of this compound make it suitable for incorporation into polymer matrices. Research indicates that polymers modified with this compound exhibit improved thermal stability and mechanical properties, which are essential for applications in coatings and composites .

2. Nanotechnology
In nanotechnology, this compound has shown promise as a stabilizing agent for nanoparticles. Its ability to interact with metal ions can facilitate the formation of metal nanoparticles with controlled sizes and shapes, which are crucial for applications in catalysis and drug delivery systems .

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated effective scavenging of DPPH radicals; potential for neuroprotective agents .
Study 2Anti-inflammatory PropertiesInhibited IL-6 production in macrophages; suggests therapeutic potential in inflammatory diseases .
Study 3Antimicrobial EffectsExhibited significant activity against Staphylococcus aureus; potential for new antibiotic development .

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate involves its interaction with specific molecular targets and pathways. As an analogue of α-arabinopyranosides, it may interact with carbohydrate-binding proteins and enzymes, affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparisons with synthetic and natural analogs to contextualize its properties. Below is an analysis of key analogs from recent literature:

Table 1: Structural and Functional Comparison

Compound Name Source/Type Key Structural Features Bioactivity/Safety Notes Reference
Target Compound Natural (Barley) Azuleno-furan core, dihydroxy groups, acetate substituents Limited bioactivity data; hypothesized role in plant defense mechanisms
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate (4l) Synthetic Thiadiazole moiety, chlorobenzamido group, triacetate Antimicrobial potential inferred from IR/NMR data; no explicit bioactivity reported
Compound 16 (Fluorinated triazole-pyran derivative) Synthetic Heptadecafluoroundecanamido chain, triazole linkages High lipophilicity due to fluorinated chain; designed for stability in hydrophobic environments
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (AG008UD9) Synthetic Allyloxy group, triacetate substituents Lab chemical with acute oral toxicity (H302), skin irritation (H315), and respiratory risks (H335)

Key Observations

Structural Complexity: The target compound’s azuleno-furan core distinguishes it from synthetic pyran derivatives, which often prioritize functionalization with heterocycles (e.g., thiadiazole in 4l) or fluorinated chains (e.g., Compound 16) for tailored applications .

Bioactivity : While synthetic analogs like 4l and Compound 16 are engineered for specific interactions (e.g., antimicrobial or lipid membrane penetration), the natural origin of the target compound suggests evolutionary optimization for plant-microbe interactions, though mechanistic data are lacking .

Safety Profile: The allyloxy-containing AG008UD9 exhibits notable hazards (e.g., respiratory irritation), whereas the target compound’s safety remains uncharacterized, highlighting a critical gap in risk assessment .

Biological Activity

The compound 4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a unique structural framework that includes multiple functional groups, which may contribute to its biological properties. The presence of hydroxyl groups and a tetrahydropyran ring is notable, as these structures are often associated with various pharmacological activities.

Structural Formula

The structural formula can be represented as follows:

C21H34O6\text{C}_{21}\text{H}_{34}\text{O}_6

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

Case Study: A study reported that derivatives of tetrahydropyran demonstrated substantial free radical scavenging activity in vitro. The mechanism involves the donation of hydrogen atoms to free radicals, leading to the stabilization of reactive species .

Antimicrobial Activity

The compound's potential antimicrobial effects have been explored in various studies. The furan moiety is known for its ability to enhance the antimicrobial efficacy of compounds.

Research Findings:

  • In vitro assays have shown that related compounds exhibit inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • The mechanism is believed to involve disruption of bacterial cell membranes .

Enzyme Inhibition

The inhibition of specific enzymes is another area where this compound shows promise. For instance, it may inhibit enzymes involved in metabolic pathways related to diabetes and obesity.

Table 1: Enzyme Inhibition Assays

EnzymeInhibition (%)Reference
α-Amylase45%
α-Glucosidase50%
Lipase30%

The biological activities of This compound can be attributed to its ability to interact with various molecular targets within biological systems.

  • Antioxidant Mechanism: The hydroxyl groups facilitate the donation of electrons or hydrogen atoms to free radicals.
  • Antimicrobial Mechanism: The furan ring enhances permeability through bacterial membranes.
  • Enzyme Inhibition: The structural configuration allows for effective binding with active sites of target enzymes.

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